molecular formula C21H19N3O2S2 B3005303 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 893982-88-2

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3005303
CAS No.: 893982-88-2
M. Wt: 409.52
InChI Key: MONIMOBYLSCPES-UHFFFAOYSA-N
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Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core linked to a phenyl group and a tetrahydronaphthalene sulfonamide moiety. The imidazothiazole scaffold is known for its pharmacological relevance, particularly in modulating enzyme activity (e.g., cyclooxygenase-2 (COX-2)) and circadian clock proteins .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c25-28(26,19-10-7-15-3-1-2-4-17(15)13-19)23-18-8-5-16(6-9-18)20-14-24-11-12-27-21(24)22-20/h5-14,23H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONIMOBYLSCPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the SIRT1 enzyme-peptide substrate complex . SIRT1, or sirtuin 1, is a protein that in humans is encoded by the SIRT1 gene. It is known to be involved in the regulation of several cellular processes, including aging, transcription, apoptosis, inflammation, and stress resistance.

Biochemical Pathways

These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. The exact pathways and downstream effects would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its interaction with the SIRT1 enzyme, it could potentially influence processes regulated by this enzyme, such as aging, transcription, apoptosis, inflammation, and stress resistance.

Biological Activity

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research on its biological activity, focusing on mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the imidazo[2,1-b]thiazole moiety linked to a tetrahydronaphthalene sulfonamide. Its molecular formula is C20H18N4O2SC_{20}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 382.45 g/mol. The structure plays a crucial role in its biological interactions.

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit various mechanisms of action:

  • Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects against several cancer cell lines. For instance, derivatives have been reported to inhibit the growth of human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells with IC50 values in the submicromolar range .
  • Inhibition of Carbonic Anhydrases : Recent studies have evaluated the inhibition of carbonic anhydrase (CA) isoforms by imidazo[2,1-b]thiazole derivatives. The compound exhibited selective inhibition against tumor-associated isoforms (hCA IX and hCA XII), which are implicated in tumor growth and metastasis .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa0.5
CEM0.8
Panc-11.5
SUIT-21.0

These findings suggest that this compound has potent cytotoxic properties.

Case Studies

Several studies have highlighted the biological activity of imidazo[2,1-b]thiazole derivatives:

  • Anticancer Activity : A study demonstrated that a series of imidazo[2,1-b]thiazole derivatives inhibited the proliferation of pancreatic cancer cell lines (SUIT-2 and Panc-1), showcasing their potential as anticancer agents .
  • Antiviral Properties : Another investigation into related compounds revealed antiviral activity against RNA viruses with cytotoxic concentrations ranging from >100 µM to 20 µM, indicating a broad spectrum of biological activity that warrants further exploration .
  • Immunomodulatory Effects : Research into immunological activities has shown that certain derivatives can modulate immune responses by affecting CD2 receptor expression in T-cells, suggesting potential applications in immunotherapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Substituents on Imidazole Ring : Variations in substituents on the imidazole ring significantly affect the potency and selectivity for different biological targets.
  • Sulfonamide Group : The presence of the sulfonamide group enhances solubility and may contribute to improved bioavailability.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be represented by the molecular formula C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S. It features an imidazo[2,1-b]thiazole moiety which is known for its biological relevance. The sulfonamide group contributes to its pharmacological properties by enhancing solubility and bioavailability.

Biological Activities

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits a range of biological activities:

  • Anticancer Properties : The compound has shown efficacy in inhibiting various cancer cell lines. Its mechanism involves the inhibition of specific kinases that are pivotal in cancer cell proliferation and survival. For instance, studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways such as MAPK and PI3K/Akt .
  • Antiviral Activity : Research indicates that compounds with similar structures can inhibit viral replication. The sulfonamide group is thought to play a role in interfering with viral enzymes, making this compound a candidate for further antiviral studies .
  • Antimicrobial Effects : The imidazo[2,1-b]thiazole derivatives have been reported to possess significant antimicrobial activity against a range of pathogens. This property is critical in addressing antibiotic resistance issues in clinical settings .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various biological assays:

  • A study published in ACS Omega explored a series of imidazothiazole derivatives and highlighted their anticancer properties. The authors noted that structural modifications could enhance activity against specific cancer types .
  • Another investigation focused on the antiviral potential of similar compounds against influenza viruses, demonstrating significant inhibitory effects on viral replication .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntiviralInhibits viral replication
AntimicrobialEffective against various bacterial strains

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole-Based COX-2 Inhibitors

Key Compound :

  • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Activity: IC50 (COX-2) = 0.08 µM; Selectivity Index (COX-2/COX-1) = 313.7 . Structural Features: A methylsulfonylphenyl group at C-6 and a dimethylamine substituent at C-5 of the imidazothiazole. Sulfonamide groups are known to enhance COX-2 affinity, but the bulkier tetrahydronaphthalene may reduce off-target effects .

Table 1 : COX-2 Inhibitory Activity of Selected Imidazothiazoles

Compound Substituents (Position) IC50 (COX-2) Selectivity Index Reference
6a C-5: N,N-dimethylamine; C-6: 4-(methylsulfonyl)phenyl 0.08 µM 313.7
Target Compound C-6: 4-(tetrahydronaphthalene-2-sulfonamide)phenyl Not reported Not reported

Sulfonamide vs. Carboxamide Derivatives

Key Compound :

  • Structural Features: A naphthalene carboxamide replaces the sulfonamide group. Comparison: The carboxamide group in this analog targets SIRT1, whereas sulfonamides (as in the target compound) are more commonly associated with COX-2 inhibition. This highlights the critical role of the sulfonamide moiety in directing target specificity .

Substituent Effects on Pharmacokinetics

Key Compounds :

  • N-{4-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}butanamide
    • Structure : Morpholine carbonyl group at C-3 of imidazothiazole .
    • Implications : The morpholine group may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s lipophilic tetrahydronaphthalene.
  • 3,6-Dichloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-2-carboxamide Structure: Pyridine carboxamide substituent .

Role of the Tetrahydronaphthalene Moiety

The tetrahydronaphthalene ring in the target compound provides:

  • Enhanced Lipophilicity : Compared to simpler aromatic systems (e.g., benzene in ’s 6a), this may prolong half-life by resisting Phase I metabolism.

Q & A

Basic: What synthetic strategies are employed for constructing the imidazo[2,1-b]thiazole core in this compound?

Answer:
The imidazo[2,1-b]thiazole moiety is typically synthesized via cyclization reactions. For example, intermediates like 3-(5-(3-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-6-yl)phenol can be prepared using Heck coupling between iodothioanisole and aryl halides, followed by sulfide oxidation to sulfone using oxone and demethylation with boron tribromide . Modifications to the sulfonamide group (e.g., sulfonate or sulfamate derivatives) are achieved through nucleophilic substitution or coupling reactions under controlled pH and temperature conditions .

Basic: How is the COX-2 inhibitory activity of this compound evaluated in vitro?

Answer:
COX-2 inhibition is assessed using murine recombinant enzyme assays. Compounds are incubated with purified COX-2 enzyme, and activity is measured via prostaglandin production (e.g., PGE₂) using ELISA or spectrophotometric methods. For example, derivatives with methylsulfonyl or N,N-dimethyl substituents on the phenyl ring showed IC₅₀ values in the nanomolar range, indicating potency variations dependent on electronic and steric effects . Positive controls (e.g., celecoxib) and negative controls (COX-1 assays) are critical to validate selectivity .

Advanced: How do structural modifications to the sulfonamide group impact urease inhibition and selectivity?

Answer:
Structure-activity relationship (SAR) studies reveal that substituting the sulfonamide with sulfonate esters (e.g., methyl, ethyl) enhances urease inhibition by improving hydrogen bonding with the enzyme’s active site. For instance, sulfamate derivatives (e.g., 2h-2j) showed 2–3-fold higher potency than sulfonates due to increased electronegativity and hydrogen-bond acceptor capacity . Computational docking (e.g., AutoDock Vina) can predict binding modes, where the tetrahydronaphthalene moiety occupies a hydrophobic pocket adjacent to the nickel center in urease .

Advanced: What in vivo models are suitable for evaluating its anti-cancer efficacy, particularly in glioblastoma (GBM)?

Answer:
Orthotopic xenograft models in immunocompromised mice (e.g., U87-MG GBM cells implanted intracranially) are used to assess blood-brain barrier (BBB) penetration and tumor suppression. Endpoints include tumor volume (MRI), apoptosis markers (TUNEL assay), and ER stress markers (e.g., CHOP, GRP78). For example, analogs like (R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide induced apoptosis via ER stress pathways but require validation of BBB permeability using LC-MS/MS in brain homogenates .

Data Contradiction: How can discrepancies between in vitro COX-2 inhibition and in vivo anti-inflammatory efficacy be resolved?

Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability) or model-specific differences (e.g., murine vs. human COX-2 isoforms). To address this:

  • Conduct metabolite profiling (e.g., liver microsome assays) to identify active/inactive derivatives.
  • Use humanized COX-2 transgenic models to bridge interspecies differences .
  • Compare IC₅₀ values with plasma concentrations from pharmacokinetic studies to ensure target engagement .

Advanced: What computational methods are employed to optimize its binding affinity for kinase targets like Fer kinase?

Answer:
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are used to optimize interactions with Fer kinase. For example, substituting the tetrahydronaphthalene group with morpholino or piperazinyl moieties improves hydrophobic interactions in the ATP-binding pocket. Comparative binding energy (COMBINE) analysis of analogs like N-(5-morpholino-2-arylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)carboxamides can quantify contributions of specific substituents to ΔGbinding .

Basic: What analytical techniques confirm the compound’s purity and structural integrity?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • NMR: <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., sulfonamide proton at δ 10.2–10.8 ppm) .
  • HRMS: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]<sup>+</sup> for C23H20N3O2S2 = 458.0892) .

Advanced: How does the compound’s metabolic stability impact its therapeutic potential?

Answer:
Microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life (t1/2). For instance, cytochrome P450 (CYP3A4) oxidation of the tetrahydronaphthalene ring can reduce bioavailability. Strategies to improve stability include:

  • Introducing electron-withdrawing groups (e.g., fluorine) to block CYP-mediated oxidation.
  • Prodrug approaches (e.g., esterification of sulfonamide) to enhance solubility and delay metabolism .

Data Contradiction: Why do SAR studies show conflicting results for imidazo[2,1-b]thiazole derivatives across different enzyme targets?

Answer:
Conflicts arise from assay variability (e.g., enzyme source, substrate concentration) or off-target effects. For example:

  • COX-2 inhibition may require a planar imidazo[2,1-b]thiazole conformation, while urease inhibition favors a twisted geometry .
  • Use orthogonal assays (e.g., SPR for binding kinetics, enzymatic activity assays) to differentiate true SAR trends from experimental artifacts .

Advanced: What strategies enhance selectivity against off-target kinases in cancer therapy?

Answer:

  • Kinome-wide profiling: Screen against panels of 400+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target hits.
  • Covalent modification: Introduce acrylamide warheads to target cysteine residues unique to the kinase of interest (e.g., EGFR T790M mutation) .
  • Allosteric inhibition: Design analogs that bind outside the ATP pocket (e.g., ND-11566’s interaction with a hydrophobic cleft in Fer kinase) .

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